N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound. It belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a thiophene ring with a sulfone group and an acetamide moiety, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Acetamide Formation: The final step involves the acylation of the thiophene derivative with 2-ethoxyaniline to form the acetamide moiety. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring or the ethoxy group.
Reduction: Reduction of the sulfone group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone and acetamide groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide or thiophene-3-sulfonamide.
Sulfone Compounds: Compounds like sulfonylureas or sulfonamides.
Uniqueness
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethoxyphenyl)acetamide is unique due to its combination of a thiophene ring, sulfone group, and acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-3-19-14-7-5-4-6-13(14)15(11(2)16)12-8-9-20(17,18)10-12/h4-9,12H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJFKBSUCSGNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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